molecular formula C21H16ClN3O3S2 B2665498 N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886942-71-8

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2665498
CAS No.: 886942-71-8
M. Wt: 457.95
InChI Key: VSVWPJKLZLQJJS-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with a chlorine atom at the 4-position, a methanesulfonyl group at the 3-position of the benzamide ring, and a pyridin-2-ylmethyl moiety. The methanesulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding affinity to biological targets. The pyridinylmethyl group could improve solubility and facilitate interactions with enzymes or receptors via hydrogen bonding .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)16-8-4-6-14(12-16)20(26)25(13-15-7-2-3-11-23-15)21-24-19-17(22)9-5-10-18(19)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWPJKLZLQJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, sulfonylation, and coupling with the pyridine moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related benzamide and benzothiazole derivatives, focusing on substituent effects, molecular properties, and research contexts. Key examples include:

Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-

  • Substituents :

  • Benzothiazole core with 4,5-dichloro substitution.
  • Benzamide ring substituted with 3,5-dimethoxy groups. Molecular Weight: Highest among compounds in P. Research Context: Isolated from P. guineense, suggesting natural occurrence. The dimethoxy groups may reduce metabolic stability compared to the methanesulfonyl group in the target compound.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Substituents:

  • Fluorinated chromenone and pyrazolo-pyrimidine moieties.
  • Isopropylbenzamide group. Molecular Weight: 589.1 g/mol . Physical Properties: Melting point 175–178°C . The fluorinated aromatic system contrasts with the target compound’s benzothiazole core.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Source
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide Benzothiazole 4-Cl, 3-methanesulfonyl, pyridin-2-ylmethyl Not reported Not reported Synthetic
Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy- Benzothiazole 4,5-diCl, 3,5-dimethoxy Highest in study Not reported Natural (P. guineense)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine Fluorinated chromenone, 2-fluoro, isopropylamide 589.1 175–178 Synthetic (patent)

Key Findings

  • Substituent Impact :
    • Electron-withdrawing groups (e.g., methanesulfonyl, chloro) enhance stability but may reduce solubility compared to electron-donating groups (e.g., methoxy) .
    • Fluorination (as in the pyrazolo-pyrimidine derivative) often improves bioavailability and target binding .
  • Research Gaps: Limited data on the target compound’s synthesis, biological activity, or pharmacokinetics necessitate further studies.

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core, a methanesulfonyl group, and a pyridin-2-ylmethyl substituent. The synthesis typically involves multiple steps that require careful optimization of reaction conditions to ensure high yield and purity. Common methods include:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol.
  • Amidation Reaction : Coupling the chlorinated benzothiazole with various amides or amines to create the final product.

Biological Activities

This compound exhibits a spectrum of biological activities, including:

  • Antimicrobial Activity : Studies indicate that compounds with a benzothiazole moiety often show significant antimicrobial properties. For instance, similar derivatives have been shown to inhibit the growth of various bacterial strains effectively.
  • Anticancer Properties : Research has highlighted the potential of benzothiazole derivatives in cancer therapy. They may act as inhibitors of specific enzymes involved in tumor growth and proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerPotential enzyme inhibitors affecting tumor growth
Enzyme ModulationSelective binding to specific enzymes or receptors

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:

  • Enzyme Inhibition : The compound may bind to the active sites of certain enzymes, blocking their function and leading to altered metabolic pathways.
  • Receptor Modulation : It can also influence receptor activity, which is crucial for cellular signaling processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited antimicrobial activity comparable to established antibiotics .
  • Zebrafish Embryo Toxicity Study : Research assessing the toxicity of related compounds on zebrafish embryos revealed that some benzothiazole derivatives had low toxicity levels while maintaining significant biological activity .

Table 2: Case Study Results

Study FocusFindingsReference
Antimicrobial EfficacyComparable activity to antibiotics in inhibiting bacterial growth
Toxicity AssessmentLow toxicity in zebrafish embryos with maintained efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzothiazole and pyridine moieties. Key steps include:

  • Chlorination : Introduction of the chloro group at the 4-position of benzothiazole via electrophilic substitution or halogenation reagents (e.g., NCS) .
  • Methanesulfonyl Incorporation : Sulfonation at the 3-position using methanesulfonyl chloride under anhydrous conditions.
  • Coupling Reactions : Alkylation or amidation to link the pyridinylmethyl group to the benzamide scaffold, often employing coupling agents like EDCI/HOBt .
    • Validation : Purity is confirmed via HPLC and LC-MS, while structural integrity is verified using 1H^1H-NMR and 13C^{13}C-NMR .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and refinement is performed using SHELXL or SHELXTL , which are optimized for small-molecule crystallography. These programs handle anisotropic displacement parameters and twinning corrections .
  • Key Metrics : R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability. Example: A recent study achieved R = 0.050 using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., pH, solvent, cell lines). A systematic approach includes:

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).
  • Solubility Optimization : Use co-solvents like DMSO or cyclodextrins to ensure consistent bioavailability .
  • Data Normalization : Correct for batch effects using internal standards (e.g., β-actin in Western blots).
    • Case Study : A PubChem entry noted discrepancies in enzyme inhibition due to trifluoromethyl group interactions under varying pH conditions .

Q. What experimental design strategies are recommended for optimizing reaction yields in its synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example:

  • Factorial Design : Test combinations of reaction time (12–24 hrs) and solvent polarity (THF vs. DMF).
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables to predict optimal conditions .
    • Example : A flow-chemistry study achieved 85% yield by optimizing residence time and reagent stoichiometry via DoE .

Q. How can computational methods predict the compound’s metabolic stability and off-target interactions?

  • Methodological Answer : Use in silico tools like:

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (CYP3A4) to assess metabolic pathways.
  • Docking Software (AutoDock Vina) : Screen against kinase or GPCR libraries to identify off-target risks.
    • Validation : Compare predictions with experimental data from liver microsome assays or SPR binding studies .

Critical Analysis of Evidence

  • Structural Characterization : and highlight SHELX’s robustness for small-molecule refinement but note limitations in handling disordered solvent molecules, requiring manual intervention .
  • Synthetic Challenges : emphasizes the instability of the trifluoromethyl group under basic conditions, necessitating pH-controlled amidation steps .

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